molecular formula C7H12O4 B1631073 (R)-1-Methyl hydrogen 3-methylglutarate CAS No. 63473-60-9

(R)-1-Methyl hydrogen 3-methylglutarate

Cat. No. B1631073
CAS RN: 63473-60-9
M. Wt: 160.17 g/mol
InChI Key: BYBMHSADRRMVHY-RXMQYKEDSA-N
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Description

“®-1-Methyl hydrogen 3-methylglutarate” is a monoester of 3-methylglutarate . It’s used in the preparation of important chiral building blocks . The molecular formula is C8H14O4 .


Synthesis Analysis

Enantiomerically pure monoesters of 3-methylglutarate allow the preparation of important chiral building blocks. This includes the synthesis of both enantiomers of β-methyl-γ-valerolactone, synthesis of ®-3-methylhexanol, and Kolbe synthesis of long-chain acids .


Molecular Structure Analysis

The molecular weight of “®-1-Methyl hydrogen 3-methylglutarate” is 174.19 g/mol . The molecular formula is C8H14O4 . The IUPAC name is (3 R )-5-ethoxy-3-methyl-5-oxopentanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-Methyl hydrogen 3-methylglutarate” include a molecular weight of 174.19 g/mol, a topological polar surface area of 63.6 Ų, and a complexity of 164 .

Scientific Research Applications

Pheromone Synthesis

(R)-1-Methyl hydrogen 3-methylglutarate has been utilized as a chiral building block in synthesizing biologically active compounds. A notable application is the synthesis of pheromones, including the sex pheromone of the southern corn rootworm, Diabrotica undecimpunctata howardi Barber. This compound has also been used to prepare enantiomerically pure (R)-3-methyl-1-pentanol and (R)-5-methyl-i-tricosyne, important in the development of other chiral insect pheromones (Rossi, Carpita, & Chini, 1985).

Alarm Pheromone Synthesis

Another significant application is in the synthesis of alarm pheromones for ants of the genus Crematogaster. Both enantiomers of 6-methyl-3-octanone, a component of the alarm pheromone, have been synthesized using enantiomerically pure (R)-1-methyl hydrogen 3-methylglutarate (Naoshima, Hayashi, & Ochi, 1988).

Hydrolysis Monitoring

The compound has been used in studies of hydrolysis processes in organic solids. Experiments and calculations have been conducted to observe methyl group rotation in samples containing 3-methylglutaric anhydride and acid, providing insights into solid-state chemical reactions (Beckmann et al., 2017).

Enantioselective Synthesis

(R)-1-Methyl hydrogen 3-methylglutarate has been employed in the enantioselective synthesis of various compounds. For instance, it has been used in the synthesis of Windaus and Grundmann's C19 ketone, a compound of interest in organic chemistry (Kocieński, Lythgoe, & Roberts, 1978).

Metal-Organic Complexes

This compound has been a key ingredient in creating metal-organic complexes with potential applications in fluorescence and magnetism. These complexes have been characterized for their crystal structures and fluorescence properties, offering a pathway to novel materials (Zheng, Liu, & Yao, 2009).

Photocatalytic Applications

Studies have explored the use of derivatives of (R)-1-Methyl hydrogen 3-methylglutarate in photocatalytic processes, such as the degradation of pollutants, highlighting its potential in environmental applications (Wu et al., 2017).

Safety And Hazards

The safety data sheet for “®-1-Methyl hydrogen 3-methylglutarate” advises against medicinal and household use . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

(3R)-5-methoxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMHSADRRMVHY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426441
Record name Methyl (R)-(+)-3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Methyl hydrogen 3-methylglutarate

CAS RN

63473-60-9
Record name Methyl (R)-(+)-3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-Methyl hydrogen 3-methylglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Roudier, T Constantieux, A Quintard… - Organic letters, 2014 - ACS Publications
An unprecedented cascade reaction combining dual iron–amine-catalyzed enantioselective functionalization of allylic alcohols and chemoselective acyl transfer is presented. It allows, …
Number of citations: 65 pubs.acs.org

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